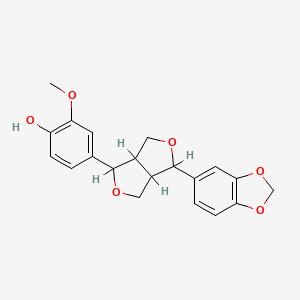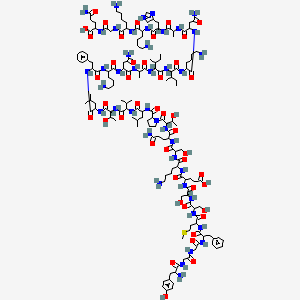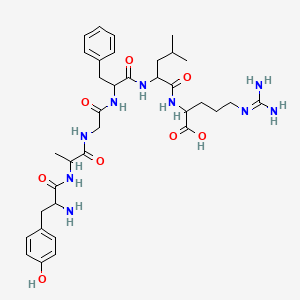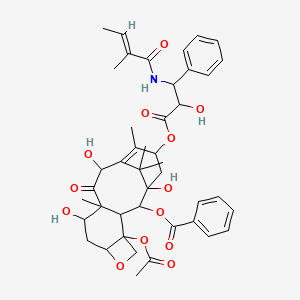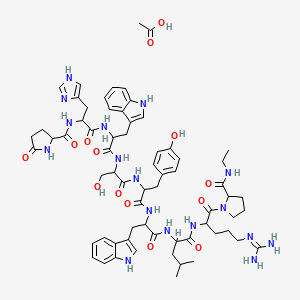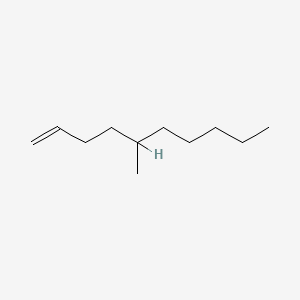
5-Methyldec-1-ene
Overview
Description
5-Methyldec-1-ene is an alkene that is dec-1-ene substituted by a methyl group at position 5 . It is a metabolite observed in cancer metabolism and has a role as a human metabolite .
Molecular Structure Analysis
The molecular formula of 5-Methyldec-1-ene is C11H22 . The InChI representation is InChI=1S/C11H22/c1-4-6-8-10-11(3)9-7-5-2/h5,11H,2,4,6-10H2,1,3H3 . The compound has a molecular weight of 154.29 g/mol .Physical And Chemical Properties Analysis
5-Methyldec-1-ene has a molecular weight of 154.29 g/mol . It has a complexity of 84 and a XLogP3-AA of 5.4 . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The compound has 7 rotatable bonds .Scientific Research Applications
Catalysis and Reaction Enhancement
5-Methyldec-1-ene and related compounds have been studied in the context of catalysis and reaction acceleration. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has shown promise as an active catalyst in methylation reactions, enhancing the reaction rates of phenols, indoles, and benzimidazoles with dimethyl carbonate, especially under microwave irradiation conditions (Shieh, Dell, & Repic, 2001).
Polymerization Studies
Studies on copolymerization using Ziegler‐Natta catalysts have explored the reactivity ratios of different monomers, including compounds similar to 5-Methyldec-1-ene. Research has demonstrated the creation of crystalline copolymers using styrene and α-olefins like 4-methylpent-1-ene and 5-methylhex-1-ene, revealing insights into the composition and properties of these polymers (Anderson, Burnett, & Tait, 1962).
DNA Methylation and Epigenetics
Research on 5-Methylcytosine, a compound structurally related to 5-Methyldec-1-ene, has provided significant insights into epigenetic regulation. Studies have identified the conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine in mammalian DNA, an important epigenetic mark influencing gene expression and development (Tahiliani et al., 2009).
Energetic Materials Research
Investigations into the properties of methylated aminotetrazole salts, which are structurally related to 5-Methyldec-1-ene, have contributed to the field of energetic materials. These studies focus on the characterization of these compounds, including their thermal stability and detonation properties, which are critical for applications in explosives and propellants (Karaghiosoff et al., 2008).
Organocatalysis
Compounds like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) have been found to be effective organocatalysts for various reactions, including acyl transfer and ring-opening polymerization of cyclic esters. This research highlights the potential of these compounds in catalyzing efficient and environmentally benign chemical processes (Pratt et al., 2006).
Safety And Hazards
properties
IUPAC Name |
5-methyldec-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-4-6-8-10-11(3)9-7-5-2/h5,11H,2,4,6-10H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCFSQGBRCMQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880928 | |
| Record name | 1-decene, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyldec-1-ene | |
CAS RN |
54244-79-0 | |
| Record name | 1-decene, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(E)-3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one](/img/structure/B8261575.png)
![2,4,6-Trihydroxy-5-[1-(7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B8261578.png)
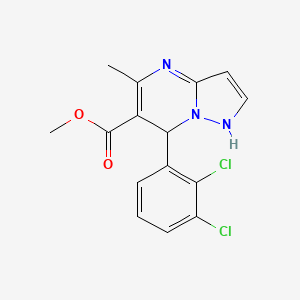
![4-[[9,24-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-42-(3-aminopropyl)-27-[3-(carbamoylamino)propyl]-15-(3,5-dichloro-4-hydroxyphenyl)-30,39-bis(1-hydroxyethyl)-18-(hydroxymethyl)-3,21,33,36,45-pentakis(4-hydroxyphenyl)-6,49-dimethyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]amino]-3-[[(2E,4E)-10-methylundeca-2,4-dienoyl]amino]-4-oxobutanoic acid](/img/structure/B8261600.png)

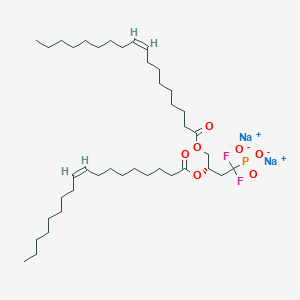
![1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime)](/img/structure/B8261619.png)
![2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol](/img/structure/B8261624.png)
![10-Ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one](/img/structure/B8261634.png)
